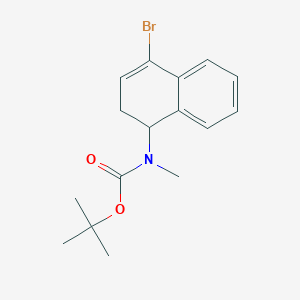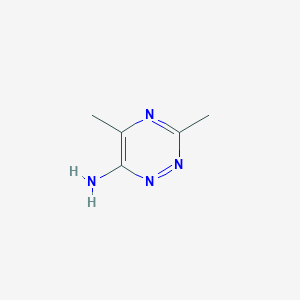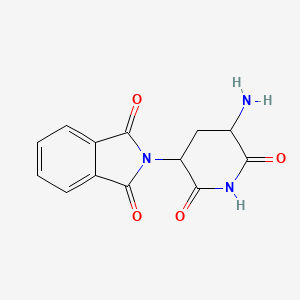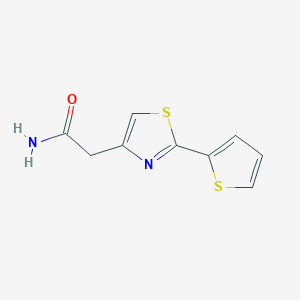
tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate: is an organic compound with the molecular formula C16H20BrNO2. This compound is a derivative of carbamate and features a brominated naphthalene ring, making it a significant molecule in various chemical and biological research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate typically involves the reaction of 4-bromo-1,2-dihydronaphthalene with tert-butyl isocyanate in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.
Oxidation Products: Oxidation can yield brominated naphthoquinones or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its brominated naphthalene ring makes it a valuable building block for complex organic synthesis .
Biology: In biological research, tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-bromo-2-methylphenyl)carbamate
- tert-Butyl (4-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)(methyl)carbamate
Uniqueness: tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the tert-butyl and carbamate groups contribute to its stability and solubility .
Eigenschaften
Molekularformel |
C16H20BrNO2 |
|---|---|
Molekulargewicht |
338.24 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromo-1,2-dihydronaphthalen-1-yl)-N-methylcarbamate |
InChI |
InChI=1S/C16H20BrNO2/c1-16(2,3)20-15(19)18(4)14-10-9-13(17)11-7-5-6-8-12(11)14/h5-9,14H,10H2,1-4H3 |
InChI-Schlüssel |
IZPXRPVOAWWLJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CC=C(C2=CC=CC=C12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)

![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)









